molecular formula C8H16Si B162402 (Triethylsilyl)acetylene CAS No. 1777-03-3

(Triethylsilyl)acetylene

Cat. No. B162402
CAS RN: 1777-03-3
M. Wt: 140.3 g/mol
InChI Key: FWSPXZXVNVQHIF-UHFFFAOYSA-N
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Description

(Triethylsilyl)acetylene is a bulky trialkylsilyl-protected alkyne. It undergoes Cadiot-Chodkiewicz cross-coupling reaction with various bromoalkynes to yield synthetically useful unsymmetrical diynes . Rhodium-catalyzed dimerization of (triethylsilyl)acetylene has also been reported .


Synthesis Analysis

(Triethylsilyl)acetylene undergoes Cadiot-Chodkiewicz cross-coupling reaction with various bromoalkynes to yield synthetically useful unsymmetrical diynes . It also participates in microwave-assisted, one-pot, three-step Sonogashira cross-coupling-desilylation-cycloaddition reaction for the preparation of 1,4-disubstituted 1,2,3-triazoles .


Chemical Reactions Analysis

(Triethylsilyl)acetylene undergoes Cadiot-Chodkiewicz cross-coupling reaction with various bromoalkynes to yield synthetically useful unsymmetrical diynes . It is also used in Sonogashira couplings as the equivalent of acetylene . Using this protected alkyne, as opposed to acetylene itself, prevents further coupling reactions .


Physical And Chemical Properties Analysis

(Triethylsilyl)acetylene is a colorless transparent liquid at room temperature . Its refractive index is 1.433 (lit.) and its density is 0.783 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Cadiot-Chodkiewicz Cross-Coupling Reaction

  • Summary of Application: (Triethylsilyl)acetylene, a bulky trialkylsilyl-protected alkyne, undergoes Cadiot-Chodkiewicz cross-coupling reaction with various bromoalkynes to yield synthetically useful unsymmetrical diynes .
  • Results or Outcomes: The outcome of this reaction is the formation of unsymmetrical diynes, which are useful in various synthetic applications .

2. Rhodium-Catalyzed Dimerization

  • Summary of Application: (Triethylsilyl)acetylene can undergo rhodium-catalyzed dimerization .
  • Results or Outcomes: The result of this reaction is the formation of a dimer of (Triethylsilyl)acetylene .

3. Synthesis of Triethylsilylethynyl Anthradithiophenes

  • Summary of Application: (Triethylsilyl)acetylene is used in the synthesis of triethylsilylethynyl anthradithiophenes .
  • Methods of Application: The specific experimental procedures would depend on the desired product and yield. Typically, the reaction involves the use of (Triethylsilyl)acetylene as a reagent in the synthesis process .
  • Results or Outcomes: The outcome of this reaction is the formation of triethylsilylethynyl anthradithiophenes .

4. Group 4 Metallocene Bis(trimethylsilyl)acetylene Complexes

  • Summary of Application: Group 4 metallocene bis(trimethylsilyl)acetylene complexes have become more interesting in recent years for stoichiometric and catalytic reactions .
  • Methods of Application: The specific experimental procedures would depend on the desired product and yield. Typically, the reaction involves the use of (Triethylsilyl)acetylene in the formation of these complexes .
  • Results or Outcomes: The result of this reaction is the formation of group 4 metallocene bis(trimethylsilyl)acetylene complexes .

5. Synthesis of 2,8-Dimethyl-5,11-Bis(Triethylsilylethynyl)ADT

  • Summary of Application: (Triethylsilyl)acetylene is used in the synthesis of 2,8-dimethyl-5,11-bis(triethylsilylethynyl)ADT .
  • Methods of Application: The specific experimental procedures would depend on the desired product and yield. Typically, the reaction involves the use of (Triethylsilyl)acetylene as a reagent in the synthesis process .
  • Results or Outcomes: The outcome of this reaction is the formation of 2,8-dimethyl-5,11-bis(triethylsilylethynyl)ADT .

6. Formation of Group 4 Metallocene Bis(Trimethylsilyl)Acetylene Complexes

  • Summary of Application: Group 4 metallocene bis(trimethylsilyl)acetylene complexes have become more interesting in recent years for stoichiometric and catalytic reactions .
  • Methods of Application: The formation process involves the reaction of (Triethylsilyl)acetylene in the presence of a group 4 metallocene. The specific experimental procedures and conditions would depend on the desired product and yield .
  • Results or Outcomes: The result of this reaction is the formation of group 4 metallocene bis(trimethylsilyl)acetylene complexes .

Safety And Hazards

(Triethylsilyl)acetylene is classified as a flammable liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding inhalation of vapor or mist, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Relevant Papers Several papers have been published on the topic of (Triethylsilyl)acetylene. For example, a paper titled “Recent Synthetic and Catalytic Applications of Group 4 Metallocene Bis (trimethylsilyl)acetylene Complexes” discusses new reactions of group 4 metallocene bis(trimethylsilyl)acetylene complexes . Another paper titled “Base-catalyzed addition of silylacetylenes to ketones: a route to …” discusses the base-catalyzed addition of alkynylsilanes to ketone derivatives .

properties

IUPAC Name

triethyl(ethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Si/c1-5-9(6-2,7-3)8-4/h1H,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSPXZXVNVQHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348515
Record name (Triethylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Triethylsilyl)acetylene

CAS RN

1777-03-3
Record name (Triethylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Triethylsilyl)acetylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
MG Voronkov, NI Ushakova, II Tsykhanskaya… - Journal of …, 1984 - Elsevier
Trialkylsilanes readily undergo dehydrocondensation with acetylene and substituted acetylenes in the presence of the catalytic systems, H 2 PtCl 6 /iodine, lithium iodide or /…
Number of citations: 55 www.sciencedirect.com
F Waugh, DRM Walton - Journal of Organometallic Chemistry, 1972 - Elsevier
Hexafluorobenzene reacts with Et 3 SiCCLi to give p- Et 3 SiCCC 6 F 4 CCSi-Et 3 and pentafluorophenylcopper couples with BrCCSiEt 3 to give C 6 F 5 CCSiEt 3 in good yield. …
Number of citations: 36 www.sciencedirect.com
MG Voronkov, AI Albanov, VB Pukhnarevich… - J. Gen. Chem. USSR …, 1985 - osti.gov
Dehydrocondensation of trialkylsilanes with acetylene and monoorganylacetylenes (Journal Article) | OSTI.GOV skip to main content Sign In Create Account Show search Show menu …
Number of citations: 9 www.osti.gov
T Nishimura, XX Guo, N Uchiyama… - Journal of the …, 2008 - ACS Publications
Rhodium-catalyzed asymmetric conjugate alkynylation of α,β-unsaturated ketones giving β-alkynylketones took place in high yields with high enantioselectivity. The reaction was …
Number of citations: 136 pubs.acs.org
GL Larson - Synthesis, 2018 - thieme-connect.com
In amongst the considerable chemistry of acetylenes there lies some unique chemistry of alkynylsilanes (silylacetylenes) some of which is reviewed herein. This unique character is …
Number of citations: 41 www.thieme-connect.com
D Tanaka, J Ohshita, Y Ooyama, T Mizumo… - Journal of Organometallic …, 2012 - Elsevier
New donor–acceptor type organosilicon polymers were synthesized by the palladium-catalyzed Sonogashira-coupling reactions of tetrabutyldiethynyldisilane and bis(iodothienyl)…
Number of citations: 13 www.sciencedirect.com
CMS Combe, DT James, J Wade, AJP White, JS Kim… - Tetrahedron …, 2013 - Elsevier
The performance of 6,13-(bis-triisopropylsilylethynyl)pentacene (TIPS-pentacene) and 1,1′-difluoro-5,11-(bis-triethylsilyl)acetylene-anthra[2,3-b:6,7-b′]dithiophene (TES-FADT) is …
Number of citations: 1 www.sciencedirect.com
JP Marino, HN Nguyen - The Journal of Organic Chemistry, 2002 - ACS Publications
… We switched to triethylsilyl acetylene because it was more stable toward hydrolysis (its … As a matter of fact, triethylsilyl acetylene underwent the cross-coupling reaction cleanly with …
Number of citations: 149 pubs.acs.org
DRM Walton, MJ Webb - Journal of Organometallic Chemistry, 1972 - Elsevier
Iodine chloride reacts at room temperature with R 3 SiCCSiR 3 compounds (R = Me, Et) in the absence of catalyst to give (iodoethynyl)trialkylsilanes, ICCSiR 3 , in excellent yield. …
Number of citations: 26 www.sciencedirect.com
JE Anthony, S Subramanian, SR Parkin… - Journal of Materials …, 2009 - pubs.rsc.org
… n-BuLi (1.86 mL, 4.66 mmol) was added to triethylsilyl acetylene (5.32 mmol) in hexanes (50 mL) under dry N 2 at room temperature in a dry 500 mL flask, and the resulting solution was …
Number of citations: 40 pubs.rsc.org

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